![molecular formula C25H36N4O5S B1683485 N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide CAS No. 866933-46-2](/img/structure/B1683485.png)
N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide
Overview
Description
Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. Velusetrag was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.
Scientific Research Applications
Selective 5-HT4 Receptor Agonist
TD-5108 is a selective 5-HT4 receptor agonist with high intrinsic activity . It has been shown to produce an elevation of cyclic adenosine monophosphate in human embryonic kidney 293 cells expressing the human recombinant 5-HT4© (h5-HT4©) receptor .
Gastrointestinal Motility Enhancement
TD-5108 has been found to cause 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon . This suggests that it could be used to enhance gastrointestinal motility.
High Intrinsic Activity
Unlike other gastroprokinetic 5-HT4 receptor agonists like tegaserod, mosapride, and cisapride, TD-5108 has been found to have high intrinsic activity in all in vitro assays . This could potentially result in an improved clinical profile for the treatment of gastrointestinal disorders of reduced motility .
High Affinity and Selectivity
TD-5108 has high affinity (pKi = 7.7) and selectivity (≥25-fold) for h5-HT4© receptors over other biogenic amine receptors . It is >500-fold selective over other 5-HT receptors (including h5-HT2B and h5-HT3A) and, at 3 μM, has no effect on human ether-à-go-go-related gene K+ channels .
Treatment of Intestinal Pseudo-obstruction
TD-5108 has been designated as an orphan medicine for the treatment of intestinal pseudo-obstruction in the European Union . This means that the developer will receive scientific and regulatory support from EMA to advance their medicine to the stage where they can apply for a marketing authorization .
Mechanism of Action
TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .
Target of Action
The primary target of TD 5108 is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .
Mode of Action
TD 5108 acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT4 receptor by TD 5108 enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .
Pharmacokinetics
The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The activation of the 5-HT4 receptor by TD 5108 leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .
Action Environment
properties
IUPAC Name |
N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19?,20?,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLOHDZQBKCUCR-FNNAPWSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4C[C@H](CN(C)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxamide,1,2-dihydro-N-[(3-endo)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]oct-3-yl]-1-(1-Methylethyl)-2-oxo- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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